1-Ethenyl-4-(trifluoromethoxy)cyclohexane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13F3O |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-ethenyl-4-(trifluoromethoxy)cyclohexane |
InChI |
InChI=1S/C9H13F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h2,7-8H,1,3-6H2 |
InChI Key |
OUMLJUJKPONIPQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC(CC1)OC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethenyl 4 Trifluoromethoxy Cyclohexane
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 1-ethenyl-4-(trifluoromethoxy)cyclohexane reveals several logical disconnections. The primary disconnection points are the carbon-carbon double bond of the ethenyl group and the carbon-oxygen bond of the trifluoromethoxy group.
The most straightforward disconnection of the ethenyl group leads to a C1 synthon, which can be introduced via several methods, and a 4-(trifluoromethoxy)cyclohexanone precursor. This ketone is a key intermediate in many of the proposed synthetic routes.
Alternatively, the ethenyl group can be envisioned as being formed from a precursor with a suitable leaving group at the ethyl side chain, via an elimination reaction. This approach, however, adds complexity to the synthesis of the precursor itself.
The trifluoromethoxy group can be disconnected to a hydroxyl group, suggesting that 4-hydroxycyclohexane derivatives are crucial starting materials or intermediates. The introduction of the trifluoromethoxy group is a critical and often challenging step in the synthesis.
Approaches to Cyclohexane (B81311) Core Formation and Functionalization
The construction of the functionalized cyclohexane ring is the foundational stage of the synthesis. This can be achieved through various methods, starting from readily available materials.
Synthesis of Cyclohexene (B86901) Derivatives as Precursors
The synthesis can commence from cyclohexene itself, which can be functionalized to introduce the necessary substituents. For instance, epoxidation of cyclohexene followed by ring-opening reactions can provide access to 1,2-disubstituted cyclohexanes. Alternatively, Diels-Alder reactions can be employed to construct the six-membered ring with pre-defined stereochemistry and functionality, which can then be further elaborated. The synthesis of substituted cyclohexenones, for example, can be achieved via intramolecular aldol (B89426) condensations of ketoaldehydes. nih.gov
Introduction of the Trifluoromethoxy Group via Electrophilic Substitution
The introduction of the trifluoromethoxy group is a key transformation. While direct electrophilic trifluoromethoxylation of an unactivated C-H bond on the cyclohexane ring is challenging, the functionalization of a pre-existing group, such as a hydroxyl group, is a more common and effective strategy.
Recent advances have provided several reagents for the trifluoromethoxylation of alcohols. For instance, hypervalent iodine reagents can be used for the direct trifluoromethylation of alcohols to form trifluoromethyl ethers. Another approach involves the use of electrophilic trifluoromethylating reagents in the presence of a suitable catalyst.
A plausible route to 4-(trifluoromethoxy)cyclohexanol (B8098900) would involve the trifluoromethoxylation of 1,4-cyclohexanediol. The selective protection of one hydroxyl group would be necessary before the trifluoromethoxylation of the other, followed by deprotection and oxidation to the ketone.
Table 1: Reagents for the Trifluoromethoxylation of Alcohols
| Reagent/System | Substrate | Conditions | Yield (%) |
| Hypervalent Iodine Reagent | Secondary Alcohols | Catalytic Zn(NTf2)2 | 14-72 |
| Togni Reagent/Zn(NTf2)2 | Secondary Alcohols | Neat or in solvent | Good |
| Umemoto's Reagent | Aliphatic Alcohols | Low Temperature | High |
This table presents a summary of potential reagents and conditions for the trifluoromethoxylation step, based on literature for similar substrates.
Vinylation Strategies for Ethenyl Group Installation
With the key intermediate, 4-(trifluoromethoxy)cyclohexanone, in hand, the final step is the introduction of the ethenyl (vinyl) group. Several robust methods are available for this transformation.
One strategy to form the ethenyl group is through an elimination reaction. This would typically involve a two-carbon extension from the ketone, followed by elimination. For example, the ketone could be reacted with an ethyl Grignard reagent to form 1-ethyl-4-(trifluoromethoxy)cyclohexanol. Subsequent dehydration of this tertiary alcohol, for instance using an acid catalyst, would lead to the formation of the desired alkene. libretexts.org However, this method can sometimes lead to a mixture of regioisomers, with the endocyclic alkene being a potential byproduct.
A more direct and often more selective method for vinylation involves the use of organometallic reagents.
A prominent method is the Wittig reaction . This involves the reaction of 4-(trifluoromethoxy)cyclohexanone with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). libretexts.orglumenlearning.com The ylide is typically generated in situ from the corresponding phosphonium (B103445) salt by treatment with a strong base. The Wittig reaction is known for its reliability in forming a carbon-carbon double bond at the position of the original carbonyl group. libretexts.org
Table 2: Comparison of Vinylation Strategies
| Method | Reagents | Key Features | Potential Issues |
| Wittig Reaction | Methylenetriphenylphosphorane | High regioselectivity, mild conditions. libretexts.orglumenlearning.com | Formation of triphenylphosphine (B44618) oxide byproduct can complicate purification. |
| Grignard Reaction | Vinylmagnesium bromide | Readily available reagent, good for C-C bond formation. pearson.com | Requires subsequent dehydration step which may lead to regioisomers. |
| Elimination | Ethyl Grignard followed by acid-catalyzed dehydration | Two-step process from the ketone. libretexts.org | Potential for formation of endocyclic alkene isomer. |
Another powerful method is the Grignard reaction using vinylmagnesium bromide. pearson.com This reagent adds to the carbonyl group of 4-(trifluoromethoxy)cyclohexanone to form 1-ethenyl-4-(trifluoromethoxy)cyclohexanol. This tertiary alcohol can then be dehydrated under acidic conditions to yield the target alkene. libretexts.org Careful selection of the dehydration conditions is crucial to favor the formation of the exocyclic double bond.
Advanced Catalytic Methods in Synthesis
Photoredox Catalysis in Ethenyl-Trifluoromethoxy Cyclohexane Synthesis
Visible-light photoredox catalysis has emerged as a powerful strategy for forming challenging chemical bonds under exceptionally mild conditions. acs.org Its application to the synthesis of trifluoromethoxylated compounds is a significant recent development. beilstein-journals.org The core principle involves a photocatalyst, typically a ruthenium or iridium complex, which, upon excitation by visible light, can engage in single-electron transfer (SET) processes with organic substrates. acs.org
For the introduction of a trifluoromethoxy group onto a molecule, a key strategy involves the generation of the trifluoromethoxy radical (CF₃O•). While direct literature on the photoredox-mediated trifluoromethoxylation of a pre-formed ethenyl cyclohexane is not available, the principles can be extrapolated from studies on arenes and heteroarenes. beilstein-journals.org A proposed pathway could involve the photoredox-catalyzed functionalization of a suitable precursor, such as 4-ethenylcyclohexanol.
A general mechanism, adapted from known trifluoromethoxylation protocols, would likely proceed as follows:
Photoexcitation: A photocatalyst, such as [Ru(bpy)₃]²⁺, absorbs a photon of visible light to reach an excited state, *[Ru(bpy)₃]²⁺. nih.gov
Reductive Quenching: The excited photocatalyst is reduced by a sacrificial electron donor, generating a potent reductant, [Ru(bpy)₃]⁺. nih.gov
Radical Generation: The [Ru(bpy)₃]⁺ complex transfers an electron to a trifluoromethoxylation reagent (e.g., a derivative of trifluoromethanol) to generate the electrophilic trifluoromethyl radical. princeton.edu
Substrate Addition: This radical could then be trapped by an enol silane (B1218182) derived from 4-ethenylcyclohexanone to form the target α-trifluoromethoxy ketone, which can be further elaborated to the final product.
Continuous-flow microreactor technology has been shown to significantly enhance photocatalytic trifluoromethoxylation reactions, reducing residence times from hours to minutes while achieving comparable or improved yields. beilstein-journals.org This technology demonstrates high potential for the efficient synthesis of trifluoromethoxylated compounds. beilstein-journals.org
Metal-Catalyzed Transformations for Fluorinated Cyclohexanes
Transition metal catalysis is a cornerstone of modern organic synthesis, providing unparalleled efficiency in the formation of carbon-carbon and carbon-heteroatom bonds. The construction of fluorinated cyclohexanes like this compound can be envisioned through various metal-catalyzed cross-coupling and cyclization reactions. nih.govbeilstein-journals.orgnih.gov
Enantioconvergent cross-coupling has become a powerful tool for the asymmetric synthesis of chiral molecules. While specific applications to this compound are not documented, the synthesis of other complex cyclohexane systems provides a blueprint. For instance, the synthesis of highly substituted cyclohexanes with multiple stereocenters has been achieved through cascade reactions that could be adapted. nih.govlookchem.com
A hypothetical enantioconvergent approach might involve the coupling of a racemic electrophile, such as a 4-trifluoromethoxy-substituted cyclohexenyl halide, with an organometallic vinyl nucleophile. A chiral nickel or palladium catalyst could, in principle, selectively react with one enantiomer of the racemic starting material or convert both enantiomers into a single enantiomeric product, thereby establishing the desired stereochemistry. The development of fluorine-containing building blocks for cross-coupling reactions is an active area of research. nih.gov
A variety of transition metals are adept at catalyzing reactions suitable for the synthesis of complex cyclohexane derivatives.
Nickel Catalysis: Nickel catalysts are widely used for the hydrogenation of benzene (B151609) to produce cyclohexane on an industrial scale. wikipedia.orgacs.org In the context of fine chemical synthesis, nickel complexes have been employed for the selective oxidation of cycloalkanes. nih.gov For instance, nickel(II) complexes with tetradentate amidate ligands can catalyze the oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756). nih.gov Furthermore, Ni(0)-catalyzed [3+2] cycloaddition reactions of α,β-unsaturated esters with alkynes have been developed to form cyclopentenone derivatives, showcasing nickel's utility in constructing cyclic systems. nih.gov
Iron Catalysis: Iron is an attractive metal for catalysis due to its low cost and low toxicity. acs.org Iron catalysts have been successfully used in the oxidation of cyclohexane. gychbjb.com Organic iron complexes, particularly when used with N-hydroxyphthalimide (NHPI), can achieve high conversion rates under relatively mild conditions. gychbjb.com The mechanism is believed to involve a high-valent iron intermediate that facilitates the oxidation process. gychbjb.com Iron catalysts are also effective in cyclopropanation reactions, which could be a potential route for modifying a pre-existing double bond on a cyclohexane ring. rsc.org
Copper Catalysis: Copper catalysts are versatile and have been used to synthesize various cyclohexane derivatives. google.comresearchgate.net For example, copper(I)-catalyzed cascade reactions can generate all-carbon bis-quaternary centers on a cyclohexanone ring. nih.gov This involves a sequence of regioselective nucleophilic addition and diastereoselective Claisen rearrangement. nih.gov Such strategies highlight the potential for copper to orchestrate complex transformations on a cyclohexane scaffold. Copper is also used in radical cascade reactions for the functionalization of cyclobutanes, demonstrating its utility in ring chemistry. rsc.org
Rhodium Catalysis: Rhodium catalysts are highly effective in hydrogenation and cyclization reactions. researchgate.netnih.gov Rhodium nanoparticles have been used for the selective hydrogenation of aromatic ketones to cyclohexane derivatives. researchgate.net Rhodium is also prominent in cycloaddition reactions; for example, rhodium catalysts can facilitate the [4+2] annulation of 4-alkynals with alkynes to produce functionalized cyclohexenones. nih.gov Such a strategy could be envisioned for constructing the substituted cyclohexane core.
Table 1: Overview of Metal-Catalyzed Reactions for Cyclohexane Functionalization
| Catalyst System | Reaction Type | Substrate Example | Product Example | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Nickel(II) Complexes | C-H Oxidation | Cyclohexane | Cyclohexanol/Cyclohexanone | High alcohol selectivity achieved with amidate ligands. | nih.gov |
| Iron/NHPI | C-H Oxidation | Cyclohexane | Cyclohexanol/Cyclohexanone | Organic iron complexes enhance co-catalytic effect of NHPI. | gychbjb.com |
| Copper(I) Salt | Cascade Reaction | α-hydroxy O-allylenol ether | α,α'-bis-quaternary cyclohexanone | Generates bis-quaternary centers with high diastereoselectivity. | nih.gov |
| Rhodium Nanoparticles | Hydrogenation | Aromatic Ketones | Cyclohexane Derivatives | Selective hydrogenation and hydrodeoxygenation is possible. | researchgate.net |
| Rhodium Complex | [4+2] Annulation | 4-Alkynal + Alkyne | Cyclohexenone | Novel route to functionalized cyclohexenones. | nih.gov |
Organocatalytic Approaches to Cyclohexane Derivatives
Organocatalysis, which uses small organic molecules as catalysts, has become a powerful platform for asymmetric synthesis, avoiding the use of often toxic or expensive metals. nih.govrsc.org The synthesis of highly functionalized and stereochemically complex cyclohexane derivatives is a prominent application of this field. lookchem.com
One-pot cascade reactions, such as Michael-Michael-Henry or Michael-Michael-1,2-addition sequences, have been developed to construct cyclohexanes with five or even six contiguous stereocenters in good yields and with excellent stereoselectivities (e.g., >30:1 dr and 96-99% ee). lookchem.comnih.govrsc.org These reactions are often catalyzed by bifunctional organocatalysts, such as amino-squaramides or guanidine (B92328) derivatives, which can activate both the nucleophile and the electrophile through non-covalent interactions like hydrogen bonding. lookchem.comnih.govresearchgate.net
While these methods have not been explicitly applied to the synthesis of this compound, they offer a highly versatile and powerful strategy for assembling the core cyclohexane ring with precise stereochemical control. A plausible synthetic route could involve a Michael acceptor bearing a trifluoromethoxy group or a precursor that can be converted to the ethenyl group post-cyclization.
Table 2: Representative Organocatalytic Synthesis of Cyclohexane Derivatives
| Reaction Sequence | Catalyst Type | Key Features | Yield Range | Stereoselectivity | Reference(s) |
|---|---|---|---|---|---|
| Michael–Michael–1,2-addition | Amino-squaramide | One-pot synthesis of cyclohexanes with five stereocenters. | 68–86% | >30:1 dr, 96–99% ee | nih.govrsc.org |
| Michael/Michael/Henry | Guanidine-amide | Construction of cyclohexanes with six vicinal stereocenters. | Good | >20:1 dr, up to 95% ee | lookchem.com |
Stereoselective Synthesis of this compound Isomers
The presence of multiple stereocenters in this compound (specifically at C1 and C4) means it can exist as different stereoisomers (cis/trans diastereomers and their respective enantiomers). Controlling the stereochemical outcome of the synthesis is therefore a critical challenge.
Stereoselective synthesis can be approached in several ways:
Diastereoselective Synthesis: The relative configuration (cis or trans) of the substituents on the cyclohexane ring can often be controlled by the reaction mechanism. For example, catalytic hydrogenation of a substituted cyclohexene precursor often leads to the cis addition of hydrogen from the less sterically hindered face of the molecule. Conversely, thermodynamic equilibration can favor the more stable trans isomer where bulky groups occupy equatorial positions. The synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol is a case where the reaction is highly stereoselective, yielding the trans,trans isomer as the major product. mdpi.com
Enantioselective Synthesis: Achieving control over the absolute configuration (R/S) to produce a single enantiomer requires a chiral influence. This is the domain of asymmetric catalysis.
Organocatalysis , as discussed previously, excels in this area. Chiral catalysts like amino-squaramides or guanidines create a chiral environment that directs the formation of one enantiomer over the other with high fidelity. lookchem.comnih.gov
Chiral Transition Metal Catalysis is another powerful approach. Chiral ligands coordinated to a metal center (e.g., Ni, Rh, Cu) can induce high levels of enantioselectivity in a variety of transformations, including cross-couplings and hydrogenations.
A viable strategy for the stereoselective synthesis of a specific isomer of this compound would likely involve an asymmetric organocatalytic or metal-catalyzed cyclization to build the chiral cyclohexane core, followed by functional group manipulations to install the ethenyl and trifluoromethoxy moieties if they are not already present. For instance, a stereocontrolled reduction of a ketone precursor using a reagent like lithium aluminium hydride could establish the stereochemistry at the C4 position. ncert.nic.inwikipedia.org
Diastereoselective Synthetic Routes
The primary method for introducing the ethenyl (vinyl) group onto the 4-(trifluoromethoxy)cyclohexane scaffold is the Wittig olefination of 4-(trifluoromethoxy)cyclohexanone. The diastereoselectivity of this reaction is a critical aspect, as the orientation of the vinyl group relative to the trifluoromethoxy substituent can significantly impact the molecule's properties. The reaction involves the treatment of the ketone with a phosphonium ylide, typically generated in situ from a phosphonium salt and a strong base.
The stereochemical outcome of the Wittig reaction on substituted cyclohexanones is governed by the direction of the nucleophilic attack of the ylide on the carbonyl carbon. Two primary trajectories are possible: axial attack and equatorial attack.
Axial Attack: The ylide approaches the carbonyl group from the axial face of the cyclohexane ring. This leads to the formation of a product where the newly introduced vinyl group is in the equatorial position, and the hydroxyl group of the intermediate alcohol is axial.
Equatorial Attack: The ylide approaches from the equatorial face, resulting in a product with an axial vinyl group and an equatorial hydroxyl intermediate.
Generally, for small nucleophiles, axial attack is favored to avoid steric hindrance with the axial hydrogens at the C-3 and C-5 positions. However, for bulkier nucleophiles, such as many Wittig reagents, equatorial attack becomes more competitive to minimize these 1,3-diaxial interactions. reddit.comalmerja.comyoutube.com The trifluoromethoxy group at the 4-position will preferentially occupy the equatorial position to minimize its own steric bulk. masterorganicchemistry.com
In the synthesis of this compound, the choice of the Wittig reagent and reaction conditions will dictate the ratio of the resulting cis and trans diastereomers. For instance, using a non-stabilized ylide like methylenetriphenylphosphorane (Ph3P=CH2), which is relatively bulky, could lead to a mixture of diastereomers. The precise ratio would depend on the subtle balance between torsional strain and steric hindrance in the transition state. researchgate.net
A typical diastereoselective synthesis would proceed as follows:
Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is treated with a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to generate the methylenetriphenylphosphorane ylide. masterorganicchemistry.com
Olefination: The solution of 4-(trifluoromethoxy)cyclohexanone is then added to the freshly prepared ylide at a controlled temperature, often starting at low temperatures (e.g., -78 °C) and gradually warming to room temperature.
Workup and Purification: The reaction is quenched, and the product, this compound, is isolated from the by-product, triphenylphosphine oxide, typically through column chromatography.
The diastereoselectivity can be influenced by factors such as the solvent and the presence of lithium salts, which can affect the stability and reactivity of the intermediate betaine (B1666868) and oxaphosphetane species. libretexts.org
Enantioselective Approaches for Chiral Analogs
The creation of chiral analogs of this compound, where the substitution pattern generates axial chirality, is a significant synthetic challenge. Recent advances in asymmetric catalysis have provided pathways to achieve enantioselective Wittig-type reactions. nih.gov
One promising approach involves the use of a chiral catalyst to control the facial selectivity of the ylide addition to the prochiral 4-(trifluoromethoxy)cyclohexanone. This can be achieved through:
Chiral Lewis Acid Catalysis: A chiral Lewis acid can coordinate to the carbonyl oxygen of the cyclohexanone, creating a chiral environment that directs the incoming nucleophilic ylide to one face of the carbonyl group over the other. Recent studies have demonstrated the use of chiral potassium-isothiourea-boronate complexes as effective catalysts for the enantioselective Wittig olefination of 4-substituted cyclohexanones with non-stabilized ylides, achieving high enantiomeric excess. nih.govorganic-chemistry.org The catalyst forms a complex with the ketone, and the enantiodetermining step is the subsequent cycloaddition with the ylide. nih.gov
Use of Chiral Phosphines: While less common for generating axial chirality in this specific context, the development of chiral phosphines for catalytic Wittig reactions is an active area of research. researchgate.net These methods typically involve a catalytic cycle where the phosphine (B1218219) oxide by-product is reduced back to the chiral phosphine.
Chiral Auxiliaries: An alternative, though less direct, strategy would involve the use of a chiral auxiliary attached to the cyclohexane ring, which would direct the stereochemistry of the Wittig reaction. The auxiliary would then be removed in a subsequent step.
A hypothetical enantioselective synthesis could be designed based on the work by Jacobsen and coworkers. nih.govorganic-chemistry.org
| Step | Description | Reagents and Conditions |
| 1 | Catalyst Activation | A chiral isothiourea-boronate ligand is treated with a potassium base (e.g., KHMDS) to form the active chiral potassium Lewis acid catalyst. |
| 2 | Ylide Formation | Methyltriphenylphosphonium bromide is deprotonated with a strong base (e.g., KHMDS) to generate the ylide. |
| 3 | Asymmetric Olefination | The prochiral 4-(trifluoromethoxy)cyclohexanone is added to the reaction mixture containing the chiral catalyst and the ylide at low temperatures (e.g., -78 °C) in a non-polar solvent like toluene. |
| 4 | Product Formation | The reaction is allowed to proceed to completion, followed by quenching and purification to yield the enantioenriched this compound. |
This approach would likely yield one enantiomer of the axially chiral product in excess. The development of such enantioselective routes is crucial for applications where specific stereoisomers are required, such as in the pharmaceutical industry.
Optimization of Reaction Conditions and Yields
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and stoichiometry is essential to maximize the yield of the desired product and control its stereochemistry.
Solvent Effects and Temperature Control
The choice of solvent can significantly influence the outcome of the Wittig reaction. Solvent polarity can affect the stability of the intermediates (betaine and oxaphosphetane) and the transition states, thereby altering both the reaction rate and the diastereoselectivity.
Solvent Polarity: In general, for non-stabilized ylides, polar aprotic solvents like THF and diethyl ether are commonly used. almerja.com Studies on related systems have shown that solvent polarity can impact the Z/E selectivity of the resulting alkene. researchgate.net For the synthesis of this compound, a systematic screening of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DMSO) would be necessary to determine the optimal medium for yield and desired diastereoselectivity. Theoretical studies suggest that polar solvents can favor the formation of a dipolar betaine intermediate over the more concerted oxaphosphetane pathway. nih.gov
Temperature: Temperature is a critical parameter for controlling the reaction. Wittig reactions are often initiated at low temperatures (e.g., -78 °C to 0 °C) to control the initial addition of the ylide and minimize side reactions. nrochemistry.com Gradually warming the reaction to room temperature or slightly above is typical to drive the reaction to completion. Higher temperatures can increase the reaction rate but may also lead to decreased selectivity or decomposition of the ylide or product. researchgate.net The effect of temperature on the diastereomeric ratio should be carefully evaluated.
Table of Solvent and Temperature Effects on a Model Wittig Reaction This table is illustrative and based on general principles of the Wittig reaction.
| Solvent | Temperature (°C) | Reaction Time (h) | Predominant Attack | Expected Outcome |
| Toluene | 25 | 12 | Equatorial | Moderate yield, potential mixture of diastereomers |
| THF | 0 to 25 | 6 | Axial (favored for small ylides) | Good yield, potentially higher diastereoselectivity |
| DMSO | 25 | 4 | - | Faster reaction, but may alter selectivity due to betaine stabilization |
Catalyst and Reagent Stoichiometry
The stoichiometry of the reagents in the Wittig reaction is crucial for achieving high conversion and yield.
Ylide Stoichiometry: Typically, a slight excess of the Wittig reagent (1.1 to 1.5 equivalents relative to the ketone) is used to ensure complete consumption of the starting ketone. nrochemistry.com The ylide is generated by reacting the corresponding phosphonium salt with at least a stoichiometric amount of a strong base.
Base Selection and Stoichiometry: The choice of base for generating the ylide is important. Strong, non-nucleophilic bases like n-butyllithium, sodium hydride, or potassium tert-butoxide are common. The presence of certain metal ions (e.g., Li+) can influence the stereochemical outcome of the reaction. libretexts.org For catalytic enantioselective versions, the stoichiometry of the chiral catalyst is typically in the range of 1-10 mol%. researchgate.net
Catalytic vs. Stoichiometric Phosphine: While the classical Wittig reaction uses a stoichiometric amount of triphenylphosphine, which generates a stoichiometric amount of triphenylphosphine oxide by-product, catalytic versions are being developed to improve atom economy and simplify purification. nih.gov These methods involve the in-situ reduction of the phosphine oxide back to the active phosphine, but their application to the synthesis of this compound would require specific development.
Microwave-Assisted Synthesis in Related Cyclohexanes
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. ugm.ac.id The application of microwave irradiation to the Wittig reaction has been shown to be effective, particularly for the synthesis of substituted alkenes. researchgate.net
For the synthesis of this compound, a microwave-assisted Wittig reaction could offer significant advantages:
Reduced Reaction Times: Reactions that might take several hours under conventional heating can often be completed in minutes using microwave irradiation.
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of by-products.
Solvent-Free Conditions: In some cases, microwave-assisted Wittig reactions can be performed under solvent-free conditions, which enhances the green credentials of the synthesis.
A study on the microwave-assisted synthesis of dibenzylidenecyclohexanone derivatives demonstrated significantly higher yields in much shorter reaction times (e.g., 93-100% yield in 2 minutes) compared to conventional stirring methods. ugm.ac.id While this was a different reaction type (crossed aldol condensation), it highlights the potential of microwave heating for reactions involving cyclohexanone cores. For the Wittig reaction on 4-substituted cyclohexanones, microwave heating could be used to efficiently drive the formation of the ethenyl group, potentially influencing the diastereomeric outcome. researchgate.net
Reaction Mechanisms and Chemical Transformations of 1 Ethenyl 4 Trifluoromethoxy Cyclohexane
Mechanistic Pathways of Key Functional Group Reactions
The reactivity of 1-ethenyl-4-(trifluoromethoxy)cyclohexane is largely centered around the ethenyl group, which readily undergoes electrophilic addition. The trifluoromethoxy group, in contrast, is relatively inert, particularly towards nucleophilic attack. Oxidation can occur at either the ethenyl group or the cyclohexane (B81311) ring, depending on the reagents and conditions.
The double bond of the ethenyl group is a region of high electron density, making it susceptible to attack by electrophiles. The general mechanism for electrophilic addition proceeds in a two-step process. In the first step, the electrophile adds to one of the carbons of the double bond, forming a carbocation intermediate. In the second step, a nucleophile attacks the carbocation, leading to the final addition product.
For this compound, the addition of an electrophile, such as a hydrogen halide (H-X), to the ethenyl group is expected to follow Markovnikov's rule. This rule predicts that the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms. In this case, the terminal carbon of the ethenyl group. This leads to the formation of a more stable secondary carbocation on the carbon adjacent to the cyclohexane ring.
However, a key feature of the electrophilic addition to vinylcyclohexane (B147605) systems is the potential for carbocation rearrangement. askfilo.comchegg.comlibretexts.orgvaia.comlibretexts.org The initially formed secondary carbocation can undergo a hydride shift from the adjacent carbon on the cyclohexane ring to form a more stable tertiary carbocation. The subsequent attack of the halide nucleophile on this tertiary carbocation leads to the rearranged product. The trifluoromethoxy group at the 4-position of the cyclohexane ring is expected to influence the reaction rate through its strong electron-withdrawing inductive effect, which would destabilize the carbocation intermediates and thus decrease the rate of electrophilic addition compared to unsubstituted vinylcyclohexane.
A representative mechanism for the addition of HBr to vinylcyclohexane, which serves as a model for this compound, is shown below:
Table 1: Mechanistic Steps in the Electrophilic Addition of HBr to a Vinylcyclohexane System
| Step | Description | Generic Representation |
|---|---|---|
| 1 | Protonation of the double bond to form a secondary carbocation. | R-CH=CH₂ + H⁺ → R-C⁺H-CH₃ |
| 2 | 1,2-Hydride shift to form a more stable tertiary carbocation. | R-C⁺H-CH₃ → R'-C⁺(CH₂CH₃) |
| 3 | Nucleophilic attack by the bromide ion on the tertiary carbocation. | R'-C⁺(CH₂CH₃) + Br⁻ → R'-CBr(CH₂CH₃) |
R represents the 4-(trifluoromethoxy)cyclohexyl group. R' represents the cyclohexylidene ring system after rearrangement.
The trifluoromethoxy (-OCF₃) group is generally considered to be a poor leaving group in nucleophilic substitution reactions. This is due to the high strength of the C-O bond and the instability of the resulting trifluoromethoxide anion (⁻OCF₃). Furthermore, the fluorine atoms on the methyl group are strongly electron-withdrawing, which hinders the approach of a nucleophile to the α-carbon through electrostatic repulsion and inductive effects, making Sₙ2 reactions at the carbon bearing the trifluoromethoxy group highly unfavorable. researchgate.netdalalinstitute.com
While nucleophilic aromatic substitution can occur on aryl trifluoromethoxy compounds under specific conditions, these reactions are not directly applicable to the aliphatic cyclohexane system of this compound. researchgate.netacs.org Therefore, direct nucleophilic substitution at the carbon atom of the cyclohexane ring bonded to the trifluoromethoxy group is not a readily accessible reaction pathway under standard nucleophilic substitution conditions.
The oxidation of this compound can occur at two primary sites: the ethenyl group and the C-H bonds of the cyclohexane ring.
Oxidation of the Ethenyl Group: The double bond can be oxidized under various conditions to yield different products.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide.
Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (B83412) (KMnO₄), would result in the formation of a diol.
Oxidative Cleavage: Stronger oxidizing agents, such as hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup, would cleave the double bond, yielding a ketone on the cyclohexane ring and formaldehyde (B43269) (which would be further oxidized to carbon dioxide).
Oxidation of the Cyclohexane Ring: The C-H bonds of the cyclohexane ring can be oxidized under more forcing conditions, often using strong oxidizing agents like chromic acid or potassium permanganate. researchgate.net The presence of the electron-withdrawing trifluoromethoxy group would likely deactivate the ring towards oxidation to some extent. The position of oxidation would depend on the specific reagents and conditions used.
An example of the oxidation of a related compound, vinylcyclohexane, can provide insight into potential reaction pathways. For instance, electrochemical oxidation in the presence of a formyloxyl radical source has been shown to yield anti-Markovnikov oxidation products. researchgate.net
Stereochemistry and Conformational Analysis
Configurational Isomerism of 1-Ethenyl-4-(trifluoromethoxy)cyclohexane (cis- and trans-isomers)
Disubstituted cyclohexanes, such as this compound, exhibit configurational isomerism in the form of cis and trans isomers. jove.com These isomers are stereoisomers that are not interconvertible without breaking chemical bonds. jove.com
Cis-isomer: In the cis-isomer, both the ethenyl (vinyl) and trifluoromethoxy substituents are located on the same side of the cyclohexane (B81311) ring's average plane. jove.commvpsvktcollege.ac.in When considering the chair conformation, this arrangement results in one substituent occupying an axial position and the other an equatorial position. jove.com Through a process called ring flipping, these positions can interchange, but the cis configuration is maintained with one axial and one equatorial group. jove.com
Trans-isomer: In the trans-isomer, the ethenyl and trifluoromethoxy substituents are on opposite sides of the ring's plane. jove.commvpsvktcollege.ac.in This configuration allows for two distinct chair conformations upon ring flipping: one where both substituents are in axial positions (diaxial) and another where both are in equatorial positions (diequatorial). jove.com The diequatorial conformer is significantly more stable due to the avoidance of steric strain. jove.comvaia.com
Conformational Preferences of the Cyclohexane Ring
The cyclohexane ring is not planar and adopts several puckered conformations to relieve inherent ring strain. libretexts.orgmasterorganicchemistry.com The chair conformation is the most stable and predominant form. wikipedia.orgpressbooks.pub
The chair conformation of cyclohexane is the most energetically favorable arrangement, as it eliminates almost all angle and torsional strain. libretexts.orgpressbooks.pub In this conformation, the carbon-carbon bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are staggered. pressbooks.pub
The boat conformation is another possible arrangement, but it is considerably less stable than the chair by about 30 kJ/mol. pressbooks.pub This instability arises from two main factors:
Torsional Strain: Eclipsing interactions between hydrogen atoms on the "sides" of the boat. pressbooks.pub
Steric Strain: Repulsion between the two "flagpole" hydrogens, which are positioned close to each other at the "bow" and "stern" of the boat. masterorganicchemistry.compressbooks.pub
The twist-boat conformation is a slightly more stable intermediate between the chair and boat forms, which alleviates some of the flagpole and eclipsing interactions. libretexts.orgdavuniversity.org However, the chair conformation remains the ground state for most substituted cyclohexanes. wikipedia.orgyoutube.com
The cyclohexane ring is conformationally mobile, undergoing a rapid "ring flip" or "chair-flipping" process at room temperature. pressbooks.pubpressbooks.pub This inversion involves passing through higher-energy transition states, including the half-chair and boat conformations. wikipedia.org For unsubstituted cyclohexane, the energy barrier for this process is approximately 45 kJ/mol. pressbooks.pubpressbooks.pub
In substituted cyclohexanes, the two chair conformers resulting from a ring flip are often not energetically equivalent. spcmc.ac.in The rate of inversion remains high, but the equilibrium will favor the more stable conformer. spcmc.ac.in For 1,4-disubstituted cyclohexanes, the presence of bulky substituents can influence the energy barrier. For instance, large repulsive interactions between substituents in the transition state can elevate the energy barrier to ring inversion. nih.govacs.org Conversely, steric repulsion in the ground state, particularly in a diequatorial trans isomer, can lower the energy barrier and facilitate more dynamic ring inversion. nih.govacs.org
Steric and Stereoelectronic Effects on Structure and Reactivity
The conformational preferences of this compound are governed by a combination of steric and stereoelectronic effects originating from its substituents. e-bookshelf.deresearchgate.net
Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. In cyclohexane systems, these interactions play a subtle but important role in determining conformational stability. researchgate.netnih.gov
Key hyperconjugative interactions include:
Donation from an axial C-H sigma (σ) bond into the anti-bonding sigma-star (σ*) orbital of an adjacent anti-periplanar C-H or C-C bond. researchgate.netresearchgate.net
Interactions involving the substituents. The trifluoromethoxy group, being highly electronegative, can influence the electron density of the C-O bond and its hyperconjugative interactions with the ring. scispace.com The ethenyl group's π-system can also participate in hyperconjugative interactions with the ring's sigma bonds.
The preference of a substituent for the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org Larger substituents generally have larger A-values due to greater 1,3-diaxial interactions (steric repulsion between an axial substituent and the axial hydrogens on carbons 3 and 5). libretexts.orgsapub.org
To determine the most stable conformation of this compound, the A-values for the ethenyl (vinyl) and trifluoromethoxy groups are considered.
Table 1: Conformational A-Values for Ethenyl and Trifluoromethoxy Groups
| Substituent | A-Value (kcal/mol) |
|---|---|
| Ethenyl (-CH=CH₂) | ~1.7 |
Note: A-values can vary slightly depending on the experimental conditions and computational methods used.
From the table, the ethenyl group has a significantly larger A-value than the trifluoromethoxy group, indicating a stronger preference for the equatorial position to avoid steric strain. libretexts.org
This has the following implications:
For the trans-isomer: The diequatorial conformer is overwhelmingly favored over the diaxial conformer. The energy of the diaxial conformer would be destabilized by the sum of the A-values of both groups, making its population negligible at equilibrium.
For the cis-isomer: In the cis-isomer, one group must be axial and the other equatorial. The conformer where the bulkier ethenyl group occupies the more spacious equatorial position and the smaller trifluoromethoxy group is in the axial position will be the more stable and therefore predominant conformer at equilibrium. libretexts.org
Determination of Absolute Configuration for Chiral Analogs
The unambiguous assignment of the absolute configuration of chiral analogs of this compound relies on several established experimental and computational methods. The choice of method often depends on the physical state of the compound (e.g., crystalline or liquid), the presence of suitable chromophores, and the quantity of sample available. The primary techniques employed for this purpose are X-ray crystallography, chiroptical spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents.
Detailed Research Findings
While specific research detailing the absolute configuration of chiral analogs of this compound is not extensively documented in publicly available literature, the principles for its determination can be robustly established based on studies of analogous substituted cyclohexanes. The methodologies described below are standard approaches in organic stereochemistry for such assignments.
X-ray Crystallography: This is considered the gold standard for determining absolute configuration, provided that a suitable single crystal of the compound can be obtained. nih.gov The technique of X-ray diffraction provides a precise three-dimensional map of the electron density within the crystal lattice, allowing for the unambiguous determination of the spatial arrangement of all atoms.
For chiral molecules that crystallize in non-centrosymmetric space groups, the phenomenon of anomalous dispersion can be used to determine the absolute configuration. nih.gov When the crystal contains an atom that scatters X-rays anomalously (typically a "heavy" atom with an atomic number greater than oxygen), the intensities of Friedel pairs of reflections (hkl and -h-k-l) are no longer equal. The analysis of these intensity differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute stereochemistry. In the case of analogs of this compound, the fluorine and oxygen atoms can provide a weak anomalous scattering signal. With modern diffractometers and computational methods, it is increasingly possible to determine the absolute configuration of molecules containing only light atoms. rsc.org
Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion): These techniques measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, known as a Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectrum, is highly sensitive to the molecule's three-dimensional structure.
For analogs of this compound, the ethenyl group (C=C) and the trifluoromethoxy group (-OCF₃) are the primary chromophores. The electronic transitions associated with these groups will give rise to Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the adjacent chiral centers.
In practice, the experimental CD spectrum of an unknown enantiomer is compared with the theoretically calculated spectrum for a specific absolute configuration (e.g., R). Time-dependent density functional theory (TD-DFT) is a common computational method used for this purpose. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: This method is particularly useful when crystallization is not feasible. The most common approach is the Mosher's method, which involves the formation of diastereomeric esters (or amides) by reacting the chiral alcohol (or amine) with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). dntb.gov.ua
For a chiral analog of this compound that also contains a hydroxyl group (e.g., a cyclohexanol (B46403) derivative), the two enantiomers of the alcohol would be reacted separately with (R)-MTPA and (S)-MTPA to form two different diastereomeric esters. The ¹H NMR spectra of these two diastereomers will exhibit small but measurable differences in the chemical shifts (Δδ = δS - δR) for the protons near the newly formed ester linkage. The sign of these Δδ values for protons on either side of the stereogenic center can be used to deduce the absolute configuration of that center based on an established conformational model of the MTPA esters.
The table below illustrates the type of data that would be generated and analyzed in a hypothetical determination of absolute configuration for a chiral analog of this compound using these methods.
| Method | Principle | Hypothetical Observation for a Chiral Analog | Conclusion |
| X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal. | A high-quality crystal is obtained. The Flack parameter refines to a value close to 0 with a small standard uncertainty. | The absolute configuration is determined to be, for example, (1R, 4S). |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by a chiral molecule. | The experimental CD spectrum shows a positive Cotton effect at 210 nm and a negative one at 240 nm. This matches the TD-DFT calculated spectrum for the (1R, 4S) enantiomer. | The absolute configuration is assigned as (1R, 4S). |
| NMR (Mosher's Method) | Formation of diastereomeric esters with a chiral derivatizing agent (e.g., MTPA) and analysis of ¹H NMR chemical shift differences (Δδ). | For a hydroxylated analog, reaction with (R)- and (S)-MTPA yields two diastereomers. Analysis of the ¹H NMR spectra shows positive Δδ values for protons on one side of the carbinol center and negative Δδ values for those on the other side. | The observed pattern of Δδ values is consistent with the (R)-configuration at the carbinol center. |
Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule like 1-Ethenyl-4-(trifluoromethoxy)cyclohexane, a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F) would be indispensable for unambiguously determining its constitution, configuration, and conformational preferences.
Proton NMR (¹H NMR) for Structural Elucidation and Stereochemistry
The ¹H NMR spectrum of this compound would provide a wealth of information. The signals can be divided into two main regions: the vinyl protons of the ethenyl group and the protons of the cyclohexane (B81311) ring.
The three vinyl protons would appear in the characteristic olefinic region of the spectrum, typically between 4.8 and 6.0 ppm. chemicalbook.com They would form a complex splitting pattern due to their geminal and vicinal couplings. The proton on the carbon attached to the ring would likely be a doublet of doublets of doublets (ddd), coupling to the two terminal vinyl protons and the methine proton at the C1 position of the cyclohexane ring.
The protons on the cyclohexane ring would appear further upfield, generally in the range of 1.0-2.5 ppm. libretexts.orgdocbrown.info The exact chemical shifts and multiplicities would be highly dependent on the stereochemistry (cis or trans) and the preferred conformation of the ring. For instance, axial protons are typically found at a higher field (more shielded) compared to their equatorial counterparts. nih.gov The proton at C4, attached to the same carbon as the trifluoromethoxy group, would likely be deshielded due to the electronegativity of the substituent.
The coupling constants (J-values) between adjacent protons on the ring would be crucial for determining the relative stereochemistry. Large coupling constants (typically 8-13 Hz) between vicinal protons indicate a diaxial relationship, which can help in assigning the cis or trans nature of the isomers.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| -CH=CH₂ | 5.7 - 5.9 | ddd | Vinylic proton on C1' |
| -CH=CH ₂ (trans) | 4.9 - 5.1 | dd | Terminal vinylic proton |
| -CH=CH ₂ (cis) | 4.8 - 5.0 | dd | Terminal vinylic proton |
| H-4 (CH-OCF₃) | 3.8 - 4.2 | m | Deshielded by -OCF₃ group |
| H-1 (CH-Vinyl) | 2.0 - 2.4 | m | Allylic position |
| Cyclohexane CH₂ | 1.2 - 2.0 | m | Complex overlapping signals |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule. acs.org For this compound, one would expect to see eight distinct signals in the spectrum if the molecule is asymmetric. The trans isomer, possessing a C₂ axis of symmetry, would show fewer signals.
The carbons of the ethenyl group would be found in the olefinic region (~110-145 ppm). The carbon atom of the trifluoromethoxy group (-OCF₃) would exhibit a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms, and its chemical shift would be around 120-124 ppm. The carbons of the cyclohexane ring would resonate in the aliphatic region (~25-50 ppm), with C1 and C4 being shifted downfield due to the direct attachment of the substituents. nih.govdocbrown.info The chemical shifts of the ring carbons are sensitive to the axial or equatorial orientation of the substituents, a phenomenon known as the γ-gauche effect, where an axial substituent causes an upfield shift (shielding) of the carbons at the γ-position. acs.org
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| -CH= CH₂ | ~142 | Vinylic carbon |
| -CH=CH₂ | ~114 | Terminal vinylic carbon |
| -OC F₃ | ~121 (q) | Quartet due to ¹J(C,F) coupling |
| C -OCF₃ (C4) | ~75-80 | Deshielded by oxygen |
| C -Vinyl (C1) | ~45-50 | Substituted carbon |
| Cyclohexane CH₂ | ~25-35 | Ring carbons |
Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethoxy Group Characterization
¹⁹F NMR is an extremely sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large gyromagnetic ratio. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group.
The chemical shift of this signal would be characteristic of a trifluoromethoxy group attached to an aliphatic carbon, typically appearing in the range of -58 to -60 ppm relative to a CFCl₃ standard. dovepress.comspectrabase.com The absence of coupling to nearby protons (³J(H,F) is usually small in such systems) would likely result in a singlet, simplifying the spectrum and providing a clean diagnostic peak for the presence of the -OCF₃ moiety.
Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| -OCF ₃ | -58 to -60 | s |
Low-Temperature NMR for Conformational Dynamics
Substituted cyclohexanes exist as a rapid equilibrium between two chair conformations at room temperature. spcmc.ac.in This process, known as ring inversion or ring-flipping, is fast on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons.
By lowering the temperature of the NMR experiment, this conformational exchange can be slowed down. nih.gov Below a certain temperature, known as the coalescence temperature, the signals for the individual conformers can be resolved. A low-temperature NMR study of this compound would allow for the direct observation of both the diequatorial and diaxial conformers (in the case of the trans isomer) or the two distinct chair conformers of the cis isomer.
This technique would enable the determination of the energy barrier for ring inversion and the relative populations of the conformers, providing valuable thermodynamic data about the conformational preferences (A-values) of the ethenyl and trifluoromethoxy groups. spcmc.ac.incdnsciencepub.com
Chiral NMR Spectroscopy for Enantiomeric Purity Assessment
The stereochemistry of this compound dictates its chirality. The trans-1,4-disubstituted isomer is achiral (a meso compound), as it possesses a plane of symmetry. However, the cis-1,4-disubstituted isomer is chiral and exists as a pair of enantiomers. For such chiral compounds, determining the enantiomeric purity is often essential. Chiral NMR spectroscopy provides a powerful method for this analysis. nih.gov
One of the most common methods for determining enantiomeric purity by NMR involves the use of chiral derivatizing agents (CDAs). wikipedia.org A CDA is an enantiomerically pure compound that reacts with the analyte to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also be different. nih.gov
For this compound, a suitable CDA would need to react with a functional group in the molecule. As there is no readily reactive group like an alcohol or amine, derivatization might first require a chemical modification, for example, hydroboration-oxidation of the ethenyl group to create a primary alcohol. This new chiral alcohol could then be reacted with a CDA like Mosher's acid chloride ((R)- or (S)-MTPA-Cl). wikipedia.orglibretexts.org
The resulting diastereomeric esters would exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. By integrating the signals corresponding to each diastereomer, the ratio of the original enantiomers, and thus the enantiomeric excess (ee), can be accurately calculated.
Chiral Solvating Agents (CSAs)
The enantiomers of this compound can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of Chiral Solvating Agents (CSAs). CSAs are optically pure compounds that form transient diastereomeric complexes with the enantiomers of a chiral analyte. unipi.itresearchgate.net This interaction leads to a chemical shift non-equivalence (ΔΔδ) for the corresponding protons of the two enantiomers in the ¹H NMR spectrum, allowing for their differentiation and the determination of enantiomeric excess. unipi.it
The effectiveness of a CSA depends on the formation of a stable, yet rapidly exchanging, complex with the analyte. bates.edu For this compound, the trifluoromethoxy group can act as a site for interaction with the CSA. The choice of CSA is crucial and often determined empirically. A diverse library of CSAs, including those derived from phenylglycine, 1-phenylethylamine, and tartaric acid, can be screened to find the most effective one for a given analyte. nih.gov
Table 1: Potential Chiral Solvating Agents (CSAs) for NMR Analysis of this compound
| Chiral Solvating Agent (CSA) | Potential Interaction Site on Analyte | Expected Outcome |
| (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol | Trifluoromethoxy group, ethenyl group | Formation of diastereomeric complexes leading to separate NMR signals for enantiomers. |
| (S)-(+)-1,1'-Bi-2-naphthol (BINOL) | Trifluoromethoxy group, cyclohexane ring | Enantiomeric discrimination through hydrogen bonding and π-π stacking. |
| 3,5-Dinitrobenzoyl (DNB) derivatives of amino acids | Trifluoromethoxy group | Differentiated chemical shifts for the enantiomers. nih.gov |
Chiral Lanthanide Shift Reagents (CLSRs)
Chiral Lanthanide Shift Reagents (CLSRs) are another powerful tool for the NMR-based determination of enantiomeric purity. chemistnotes.com These are coordination complexes of paramagnetic lanthanide ions (commonly europium or praseodymium) with chiral organic ligands. harvard.eduslideshare.net When a CLSR is added to a solution of a chiral analyte like this compound, the lanthanide ion can coordinate with a Lewis basic site on the analyte, which in this case would likely be the oxygen atom of the trifluoromethoxy group.
This coordination induces large chemical shifts in the NMR spectrum of the analyte, and because the CLSR is itself chiral, it forms diastereomeric complexes with the two enantiomers of the analyte. researchgate.net This results in different induced shifts for the corresponding protons of the enantiomers, leading to the separation of their signals in the spectrum. chemistnotes.com The magnitude of the induced shift is dependent on the distance and orientation of the proton relative to the paramagnetic metal center. slideshare.net
A commonly used and effective CLSR is tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), often abbreviated as Eu(hfc)₃. harvard.edu The use of such reagents can significantly simplify complex spectra and allow for the accurate determination of the enantiomeric composition of chiral compounds. rsc.org
Table 2: Application of Chiral Lanthanide Shift Reagents (CLSRs) in NMR
| Chiral Lanthanide Shift Reagent | Metal Ion | Chiral Ligand | Potential Application |
| Eu(hfc)₃ | Europium(III) | 3-(Heptafluoropropylhydroxymethylene)-d-camphorato | Resolution of enantiomeric signals in the ¹H NMR spectrum of this compound. harvard.edu |
| Pr(hfc)₃ | Praseodymium(III) | 3-(Heptafluoropropylhydroxymethylene)-d-camphorato | Alternative to Eu(hfc)₃, may induce shifts in the opposite direction. |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable techniques for identifying the functional groups present in a molecule. acs.orgresearchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.
The ethenyl (vinyl) group will exhibit several distinct vibrations. A C=C stretching vibration is anticipated in the region of 1640-1680 cm⁻¹. The vinylic C-H stretching vibrations are expected to appear at wavenumbers above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ range. libretexts.org Furthermore, out-of-plane C-H bending vibrations for the vinyl group are expected in the 900-1000 cm⁻¹ region. libretexts.org
The trifluoromethoxy group (-OCF₃) will also give rise to characteristic and strong absorption bands due to the C-F stretching vibrations. These are typically observed in the 1000-1250 cm⁻¹ region. acs.orgresearchgate.net The C-O stretching vibration of the ether linkage is expected to absorb in the 1070-1250 cm⁻¹ range. acs.org
The cyclohexane ring will primarily show C-H stretching vibrations from its methylene (B1212753) (-CH₂-) groups in the 2850-2960 cm⁻¹ range and C-H bending vibrations around 1450 cm⁻¹. libretexts.org
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ethenyl | =C-H Stretch | 3020 - 3100 | Medium |
| C=C Stretch | 1640 - 1680 | Medium to Weak | |
| =C-H Bend (out-of-plane) | 900 - 1000 | Strong | |
| Cyclohexane | -C-H Stretch | 2850 - 2960 | Strong |
| -CH₂- Bend (scissoring) | ~1450 | Medium | |
| Trifluoromethoxy | C-O Stretch | 1070 - 1250 | Strong |
| C-F Stretch | 1000 - 1250 | Very Strong |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is characteristic of the compound's structure.
For this compound, the molecular ion peak is expected, though it may be of low intensity due to the facile fragmentation of the cyclohexane ring. researchgate.net Common fragmentation pathways for substituted cyclohexanes involve the loss of the substituent or ring cleavage. researchgate.net Therefore, a prominent fragment would likely correspond to the loss of the ethenyl group (C₂H₃, 27 Da) or the trifluoromethoxy group (OCF₃, 85 Da). The loss of ethene (C₂H₄, 28 Da) from the cyclohexane ring is also a common fragmentation pathway for vinylcyclohexane (B147605) derivatives. nist.gov The trifluoromethoxy group itself can fragment, leading to ions such as CF₃⁺ (69 Da).
Table 4: Predicted Key Fragments in the EI-MS of this compound
| m/z | Possible Fragment Ion | Origin |
| 196 | [C₉H₁₃F₃O]⁺˙ | Molecular Ion (M⁺˙) |
| 169 | [M - C₂H₃]⁺ | Loss of the ethenyl group |
| 111 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy group |
| 168 | [M - C₂H₄]⁺˙ | Loss of ethene from the cyclohexane ring |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. rsc.org For a nonpolar compound like this compound, ESI-MS is generally less effective than EI-MS or other ionization methods like Atmospheric Pressure Chemical Ionization (APCI). However, if the analysis is performed in the presence of a suitable cationizing agent (e.g., Na⁺ or K⁺), adduct ions such as [M+Na]⁺ or [M+K]⁺ might be observed. The trifluoromethoxy group, due to its electronegativity, might also facilitate protonation under certain acidic mobile phase conditions in techniques like HPLC-ESI-MS, leading to the observation of a protonated molecule [M+H]⁺. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. harvard.edu This accuracy allows for the unambiguous determination of the elemental composition of a molecule and its fragments. For this compound (C₉H₁₃F₃O), HRMS can be used to confirm its molecular formula by comparing the experimentally measured accurate mass of the molecular ion with the theoretically calculated exact mass.
Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion Formula | Calculated Exact Mass (Da) | Expected Observation |
| [C₉H₁₃F₃O]⁺˙ | 196.0918 | Molecular ion in EI-HRMS |
| [C₉H₁₄F₃O]⁺ | 197.0997 | Protonated molecule [M+H]⁺ in ESI-HRMS |
| [C₉H₁₃F₃ONa]⁺ | 219.0816 | Sodium adduct [M+Na]⁺ in ESI-HRMS |
X-ray Diffraction Analysis (XRD) for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to construct a three-dimensional electron density map of the crystal, from which the atomic positions can be determined.
Detailed crystallographic data for this compound has not been reported in the available literature. A comprehensive XRD study would provide the following parameters.
Table 2: Hypothetical XRD Data for this compound
| Crystallographic Parameter | Expected Information |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions (Å) | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
(Specific experimental data for this compound is not available in the reviewed literature.)
Chromatographic Purification and Analysis
Chromatographic methods are essential for the purification and analysis of synthetic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Flash column chromatography is a rapid purification technique that uses a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate compounds. chromtech.com The separation is driven by the polarity of the compounds and the solvent. For a moderately polar compound like this compound, a common solvent system would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. openochem.org The ideal solvent system is one that provides a good separation of the target compound from impurities.
The selection of the solvent system is often guided by preliminary analysis using Thin Layer Chromatography. The process involves packing a column with the stationary phase, loading the sample, and then eluting with the chosen solvent system under pressure. libretexts.org
Table 3: General Parameters for Flash Column Chromatography of Cyclohexane Derivatives
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Elution Mode | Step or Gradient |
(Specific protocols for this compound are not detailed in the available literature.)
Thin Layer Chromatography (TLC) is a simple, fast, and inexpensive analytical technique used to determine the number of components in a mixture, identify compounds, and check the purity of a compound. libretexts.org It is also used to monitor the progress of a chemical reaction and to develop an appropriate solvent system for flash column chromatography. chemistryhall.com
In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of a stationary phase, usually silica gel. The plate is then placed in a developing chamber with a shallow pool of a solvent mixture (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic of the compound in a given solvent system.
Table 4: General Parameters for TLC Analysis of Organic Compounds
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel plate |
| Mobile Phase | Hexane/Ethyl Acetate (varying ratios) |
| Visualization | UV light (254 nm) or chemical stain |
| Retention Factor (Rf) | Data not available for this compound |
(Specific Rf values for this compound are not available in the reviewed literature.)
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are indispensable tools for predicting the molecular structure, stability, and various properties of molecules like 1-Ethenyl-4-(trifluoromethoxy)cyclohexane. These methods allow for the exploration of the molecule's potential energy surface to identify stable conformers and to understand the electronic effects at play.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets like 6-311++G(d,p), would be employed to perform geometry optimizations and frequency calculations. biointerfaceresearch.comresearchgate.net These calculations would yield the equilibrium geometries of various conformers, particularly the cis and trans isomers, and their respective chair and boat conformations.
Theoretical studies on halogenated cyclohexanes have demonstrated that DFT can effectively predict changes in geometrical parameters upon substitution. researchgate.net For instance, the substitution of halogens can induce significant alterations in the bond lengths and angles of the cyclohexane (B81311) ring. researchgate.net In the case of this compound, DFT would be crucial for determining the preferred orientation of the ethenyl and trifluoromethoxy groups (axial vs. equatorial) and the resulting impact on the ring's geometry. Furthermore, DFT calculations are used to compute electronic properties such as dipole moments, molecular electrostatic potential (MEP) maps, and frontier molecular orbital (HOMO-LUMO) energies, which provide insights into the molecule's reactivity and intermolecular interactions. biointerfaceresearch.comresearchgate.net
Table 1: Representative DFT Functionals and Basis Sets for Cyclohexane Derivatives This table is illustrative and based on common practices in computational chemistry for similar molecules.
| DFT Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d) | Initial geometry optimizations and conformational searches. |
| M06-2X | 6-311++G(d,p) | More accurate energy calculations, studies of non-covalent interactions. researchgate.net |
| ωB97X-D | def2-TZVP | High-accuracy single-point energy calculations and prediction of spectroscopic properties. |
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theory and can provide benchmark data for validating DFT results. While computationally more demanding, ab initio calculations are valuable for obtaining highly accurate conformational energies and for studying systems where DFT might be less reliable. nih.govnih.gov
For this compound, ab initio methods could be used to perform single-point energy calculations on the DFT-optimized geometries to refine the relative energies of the different conformers. mdpi.com This approach, often referred to as a composite method, can yield highly accurate thermodynamic data. nih.gov Ab initio calculations are particularly important for accurately describing the subtle electronic effects, such as hyperconjugation, that govern the conformational preferences of the molecule. nih.gov
Modeling of Stereoelectronic Effects and Hyperconjugation
The interplay between the electron-donating and electron-withdrawing groups on the cyclohexane ring gives rise to significant stereoelectronic effects. The trifluoromethoxy group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.com This property influences the electron distribution within the cyclohexane ring and affects the stability of different conformations.
Hyperconjugation, the interaction of a filled orbital with an adjacent empty or partially filled orbital, plays a crucial role in the stereochemistry of substituted cyclohexanes. nih.gov In this compound, several hyperconjugative interactions are expected:
σ(C-C) → σ(C-O) and σ(C-H) → σ(C-O):** These interactions involve the donation of electron density from the C-C and C-H bonds of the cyclohexane ring into the antibonding orbital of the C-O bond of the trifluoromethoxy group.
n(O) → σ(C-F):* Anomeric effects involving the lone pairs on the oxygen atom and the antibonding orbitals of the C-F bonds can influence the rotational barrier and preferred conformation of the -OCF3 group.
Computational modeling allows for the quantification of these hyperconjugative interactions, often through Natural Bond Orbital (NBO) analysis, which provides insights into the delocalization of electron density and the energetic stabilization arising from these effects. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Coupling Constants)
Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For this compound, the prediction of NMR chemical shifts and spin-spin coupling constants is particularly valuable.
The vicinal proton-proton coupling constants (³JHH) in a cyclohexane ring are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. acs.orgjeol.com DFT calculations can accurately predict these coupling constants, which helps in assigning the axial or equatorial positions of the protons and, by extension, the substituents. nih.gov For example, a large ³JHH value (typically 8-13 Hz) is indicative of a diaxial relationship (180° dihedral angle), while smaller values (1-5 Hz) suggest axial-equatorial or diequatorial arrangements (around 60°). jeol.com
Furthermore, the presence of the fluorine atoms in the trifluoromethoxy group will lead to through-bond C-F and H-F coupling constants, which can also be predicted computationally. These long-range couplings provide additional structural information.
Table 2: Typical Predicted ³JHH Coupling Constants in a Chair Cyclohexane Conformation This table presents generalized values based on the Karplus relationship and computational studies of cyclohexane systems. jeol.com
| Coupling Type | Dihedral Angle (approx.) | Predicted ³JHH (Hz) |
| Axial-Axial | 180° | 8 - 13 |
| Axial-Equatorial | 60° | 1 - 5 |
| Equatorial-Equatorial | 60° | 1 - 5 |
Conformational Landscape Exploration and Energy Calculations
The conformational flexibility of the cyclohexane ring, which can exist in chair, boat, and twist-boat conformations, is a key aspect of its chemistry. youtube.comkhanacademy.org The presence of two different substituents in this compound leads to a complex conformational landscape with multiple possible isomers and conformers.
Computational methods are essential for systematically exploring this landscape. This typically involves:
Conformational Search: Using molecular mechanics or semi-empirical methods to generate a large number of possible conformations.
Geometry Optimization: Optimizing the geometries of the most promising conformers at a higher level of theory, such as DFT. mdpi.com
Energy Calculation: Calculating the relative energies of the optimized conformers to determine their populations at a given temperature. nih.gov
For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to avoid steric strain from 1,3-diaxial interactions. slideshare.net In 1,4-disubstituted cyclohexanes, the relative stability of the cis and trans isomers depends on the energetic cost of placing each substituent in an axial position. For this compound, computational energy calculations would be necessary to determine whether the cis or trans isomer is more stable and the preferred chair conformation for each.
Studies on Electronic Structure and Reactivity
The electronic structure of this compound, particularly the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. The trifluoromethoxy group, being strongly electron-withdrawing, is expected to decrease the electron density of the cyclohexane ring and the vinyl group. mdpi.comnih.gov
Computational studies can provide valuable insights into the molecule's reactivity:
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbitals: The energy and localization of the HOMO and LUMO can predict the molecule's susceptibility to oxidation and reduction, as well as its behavior in pericyclic reactions. The electron-withdrawing trifluoromethoxy group would lower the energy of both the HOMO and LUMO.
Radical Reactions: DFT calculations can be used to study the stability of radicals formed by hydrogen abstraction from the cyclohexane ring or addition to the vinyl group, which is relevant for understanding potential polymerization or oxidation pathways. researchgate.net
Lack of Publicly Available Research Data for this compound
A thorough review of publicly accessible scientific literature and chemical databases has revealed a significant absence of specific computational and theoretical research on the chemical compound This compound . Consequently, the detailed analysis requested, including data on its electronic and molecular properties, cannot be provided at this time.
There are no available studies that would allow for a substantive discussion on the following topics for this specific molecule:
Molecular Polarizability and Hyperpolarizability:Data and research findings concerning the molecular polarizability and hyperpolarizability of this compound, which are crucial for understanding its response to external electric fields and its potential in nonlinear optical applications, are also unavailable.
While general principles of computational chemistry allow for the theoretical calculation of these properties, no such studies have been published for this particular compound. The available information is limited to supplier listings for the related compound 1-ethynyl-4-(trifluoromethoxy)cyclohexane, which features an ethynyl (B1212043) (alkyne) group instead of the ethenyl (alkene) group specified in the subject of this article. This structural difference significantly alters the electronic and conformational properties of the molecule, making data for the ethynyl analog an unsuitable substitute.
Without published research, any attempt to generate the requested scientific article with detailed data tables and findings would be speculative and would not meet the required standards of scientific accuracy. Further computational studies, performed and published by the scientific community, are necessary before a comprehensive article on the theoretical aspects of this compound can be written.
Applications in Advanced Materials Science Research
1-Ethenyl-4-(trifluoromethoxy)cyclohexane as a Monomer or Building Block for Polymers
The presence of a vinyl (-CH=CH₂) group on the cyclohexane (B81311) ring suggests that this compound could theoretically serve as a monomer in addition polymerization reactions. The polymerization of vinylcyclohexane (B147605) and its derivatives has been explored, often leading to polymers with high glass transition temperatures and good thermal stability.
Design and Synthesis of Functionalized Polymers
The synthesis of polymers from a monomer like this compound would likely involve radical or catalytic polymerization methods. The trifluoromethoxy (-OCF₃) group is a key functional feature. This group is known for its strong electron-withdrawing nature, high electronegativity, and lipophilicity, which can impart unique properties to a polymer. mdpi.comacs.orgmdpi.com
The incorporation of trifluoromethoxy groups into polymers such as polyimides and polydithienylpyrroles has been shown to enhance thermal stability, lower moisture absorption, and modify electronic properties like dielectric constant and HOMO/LUMO energy levels. acs.orgmdpi.com For a hypothetical poly(this compound), one could anticipate a polymer with low surface energy, high thermal resistance, and hydrophobic characteristics.
Table 1: Potential Polymerization Methods and Expected Properties
| Polymerization Method | Potential Initiators/Catalysts | Anticipated Polymer Characteristics |
| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Potentially atactic polymer, broad molecular weight distribution. |
| Catalytic Polymerization | Ziegler-Natta, Metallocene Catalysts | Potential for stereoregular polymers (isotactic, syndiotactic), controlled molecular weight. |
| Anionic Polymerization | Organolithium Compounds | Possible for vinyl monomers with electron-withdrawing groups. rsc.org |
Impact of Monomer Stereochemistry on Polymer Characteristics
The cyclohexane ring in this compound can exist as cis and trans isomers, where the vinyl and trifluoromethoxy groups are on the same or opposite sides of the ring, respectively. This stereochemistry of the monomer would have a profound impact on the resulting polymer's properties.
Research on poly(vinylcyclohexane) has demonstrated that the stereoregularity of the polymer chain significantly influences its physical properties. researchgate.net For instance, isotactic poly(vinylcyclohexane) is a crystalline solid with a high melting point, whereas the atactic version is amorphous. Similarly, the cis/trans isomerism of the monomer units within the polymer chain of poly(this compound) would affect chain packing, crystallinity, and consequently, the mechanical and thermal properties of the material. A polymer synthesized from a pure trans isomer would likely have a more regular, linear structure, promoting crystallinity and potentially leading to a higher melting point and enhanced mechanical strength compared to a polymer derived from a mixture of isomers. researchgate.net
Integration into Advanced Material Systems
The unique properties conferred by the trifluoromethoxy group make fluorinated polymers attractive for various advanced applications.
Development of Smart Films
Smart films are materials that respond to external stimuli. While no specific research exists for films made from poly(this compound), polymers containing trifluoromethoxy groups have been investigated for applications in electrochromic devices. mdpi.com The electron-withdrawing nature of the -OCF₃ group can influence the electronic band structure of the polymer, which is a key factor in electrochromism. mdpi.com A film made from this hypothetical polymer might exhibit tunable optical properties in response to an electric field.
Applications in Flexible Electronics
For flexible electronics, materials with good thermal stability, low dielectric constant, and flexibility are required. Polyimides containing trifluoromethoxy groups have been shown to possess excellent thermal stability, low dielectric constants, and high mechanical strength, making them suitable for flexible circuit substrates. acs.org A polymer derived from this compound could potentially offer a low dielectric constant due to the fluorine content and good thermal stability, although its flexibility would depend on the polymer's stereochemistry and molecular weight.
Structure-Property Relationships in Novel Materials Derived from the Compound
The relationship between the chemical structure of a polymer and its macroscopic properties is fundamental to materials science. For a polymer of this compound, the key structural elements determining its properties would be:
Cyclohexane Backbone: Provides rigidity and thermal stability.
Trifluoromethoxy Group: Imparts low surface energy, hydrophobicity, a low refractive index, and a low dielectric constant. It also enhances thermal and chemical resistance.
Stereochemistry (cis/trans isomerism and tacticity): Governs the polymer's crystallinity, which in turn affects its mechanical properties, solubility, and optical clarity.
Table 2: Predicted Structure-Property Relationships
| Structural Feature | Predicted Property Influence |
| High fluorine content from -OCF₃ | Low surface energy, hydrophobicity, chemical inertness. |
| Bulky cyclohexane ring | High glass transition temperature (Tg), reduced chain mobility. |
| Stereoregularity (from pure trans monomer) | Higher crystallinity, melting point (Tm), and mechanical modulus. |
| Lack of stereoregularity (from cis/trans mix) | Amorphous nature, lower Tg, potentially higher transparency. |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The synthesis of 1-Ethenyl-4-(trifluoromethoxy)cyclohexane with precise control over its stereochemistry is a paramount challenge and a crucial area for future investigation. The cyclohexane (B81311) ring can exist in various conformations, and the substituents can be arranged in cis or trans configurations, leading to different diastereomers. These stereoisomers can exhibit distinct physical, chemical, and biological properties. Therefore, developing synthetic routes that selectively yield a single desired stereoisomer is of high importance.
Future research should focus on asymmetric synthesis strategies to control the stereocenters of the cyclohexane ring. This could involve the use of chiral auxiliaries, chiral catalysts, or enzymes to guide the stereochemical outcome of key bond-forming reactions. For instance, asymmetric Diels-Alder reactions could be explored to construct the substituted cyclohexene (B86901) precursor with high enantioselectivity. Subsequent stereospecific functionalization of the double bond and introduction of the trifluoromethoxy and ethenyl groups would need to be carefully orchestrated.
Furthermore, methods for the stereocontrolled introduction of the trifluoromethoxy group are still relatively limited and represent a significant hurdle. acs.org Advanced strategies, such as the use of novel electrophilic trifluoromethoxylating agents in combination with chiral catalysts, could be a fruitful area of research. Visible-light photoredox catalysis has emerged as a powerful tool for the introduction of fluorinated groups under mild conditions and could be adapted for the stereoselective trifluoromethoxylation of cyclohexane precursors. acs.org
A key aspect will be the detailed characterization of the resulting stereoisomers using advanced analytical techniques such as multidimensional NMR spectroscopy and X-ray crystallography to confirm their absolute and relative configurations.
Exploration of New Catalytic Systems for Efficient Transformations
The ethenyl group of this compound is a versatile handle for a wide array of catalytic transformations. Future research should be directed towards exploring and optimizing catalytic systems to efficiently convert this moiety into other valuable functional groups, thereby expanding the chemical space accessible from this starting material.
Hydrogenation: Catalytic hydrogenation of the vinyl group would yield the corresponding ethylcyclohexane (B155913) derivative. Research in this area could focus on developing selective catalysts (e.g., based on palladium, platinum, or rhodium) that reduce the vinyl group without affecting the trifluoromethoxy group or causing unwanted side reactions. ruixibiotech.commdpi.com The study of heterogeneous catalysts could offer advantages in terms of catalyst recovery and reuse.
Hydroformylation: The hydroformylation of the vinyl group, also known as the oxo process, would introduce a formyl group, leading to the formation of aldehydes. researchgate.net This reaction is a powerful tool for carbon-carbon bond formation and provides access to a variety of downstream products, such as alcohols (via reduction) and carboxylic acids (via oxidation). Future work should investigate the use of modern rhodium and cobalt catalysts with tailored phosphine (B1218219) ligands to control the regioselectivity (linear vs. branched aldehyde) of the hydroformylation of this compound. researchgate.netnih.gov
Metathesis: Olefin metathesis is a powerful and versatile reaction for the formation of new carbon-carbon double bonds. digitellinc.com Cross-metathesis of this compound with other olefins, catalyzed by ruthenium-based complexes (e.g., Grubbs or Hoveyda-Grubbs catalysts), could lead to a diverse range of elongated or functionalized derivatives. researchgate.net Ring-closing metathesis of appropriately designed diene precursors could also be a strategy to access novel bicyclic structures containing the trifluoromethoxycyclohexane core.
A summary of potential catalytic transformations is presented in the table below.
| Catalytic Transformation | Reagents and Catalysts | Potential Products | Research Focus |
| Hydrogenation | H₂, Pd/C, PtO₂, Rh/C | 1-Ethyl-4-(trifluoromethoxy)cyclohexane | Catalyst selectivity, reaction conditions optimization |
| Hydroformylation | H₂/CO, Rh or Co complexes with phosphine ligands | 2-(4-(Trifluoromethoxy)cyclohexyl)propanal | Regioselectivity control (linear vs. branched), catalyst development |
| Cross-Metathesis | Alkene, Grubbs or Hoveyda-Grubbs catalysts | Functionalized vinylcyclohexane (B147605) derivatives | Substrate scope, catalyst efficiency, stereocontrol |
Advanced Computational Modeling for Complex Reactivity and Material Design
Computational chemistry and molecular modeling are indispensable tools for predicting the properties and reactivity of molecules and for guiding the design of new materials. Future research on this compound would greatly benefit from the application of advanced computational methods.
Conformational Analysis: The conformational landscape of the substituted cyclohexane ring is complex. polymersource.ca Density Functional Theory (DFT) calculations can be employed to determine the relative energies of the different chair, boat, and twist-boat conformations of the cis and trans isomers of this compound. nih.gov This information is crucial for understanding its physical properties and how it interacts with other molecules.
Reactivity Prediction: Computational studies can provide valuable insights into the mechanisms of the catalytic reactions discussed in the previous section. For example, DFT calculations can be used to model the transition states of hydrogenation, hydroformylation, and metathesis reactions, helping to rationalize observed selectivities and to design more efficient catalysts. ruixibiotech.com Furthermore, modeling the reaction pathways for the introduction of the trifluoromethoxy group can aid in the development of new synthetic methodologies. nih.gov
Material Property Simulation: For the design of new functional materials, computational modeling can be used to predict the properties of polymers derived from this compound. Molecular dynamics simulations can provide information on the morphology, thermal properties, and mechanical behavior of these polymers, accelerating the discovery of materials with desired characteristics.
Expanding the Scope of Derived Functional Materials
The presence of both a polymerizable ethenyl group and a property-modifying trifluoromethoxy group makes this compound an attractive monomer for the synthesis of novel functional polymers.
Homopolymers and Copolymers: The polymerization of this compound can lead to the formation of poly(this compound). The trifluoromethoxy group is expected to impart unique properties to the resulting polymer, such as high thermal stability, low dielectric constant, and hydrophobicity. acs.orgmdpi.com Future research should focus on controlling the polymerization process (e.g., using living polymerization techniques) to obtain polymers with well-defined molecular weights and low dispersity. researchgate.net Furthermore, the synthesis of copolymers with other monomers could lead to materials with a wide range of tunable properties. google.com
Block Copolymers: The synthesis of block copolymers containing a poly(this compound) segment is a particularly promising avenue for future research. nih.gov These materials could self-assemble into well-ordered nanostructures with potential applications in areas such as nanolithography, membranes, and drug delivery. The distinct properties of the fluorinated block compared to a non-fluorinated block would provide a strong driving force for microphase separation. digitellinc.com
Functionalized Materials: The trifluoromethoxycyclohexane moiety could be incorporated into a variety of materials to tailor their surface properties or bulk characteristics. For example, its inclusion in fluorinated polymers could enhance their performance in applications requiring low surface energy and chemical resistance. rsc.org The development of these materials could have impacts in fields ranging from advanced coatings to biomedical devices.
The table below summarizes potential research directions in the area of functional materials.
| Material Type | Synthesis Strategy | Potential Properties | Research Focus |
| Homopolymers | Free radical polymerization, living polymerization | High thermal stability, low dielectric constant, hydrophobicity | Control over polymer architecture, property characterization |
| Copolymers | Copolymerization with various monomers | Tunable thermal, mechanical, and optical properties | Monomer reactivity ratios, copolymer properties |
| Block Copolymers | Living polymerization techniques | Self-assembly into nanostructures, unique surface properties | Synthesis of well-defined block copolymers, morphology studies |
| Functional Coatings | Incorporation into polymer matrices | Low surface energy, chemical resistance, anti-fouling | Formulation development, performance evaluation |
Q & A
Q. What are the recommended synthetic routes for 1-Ethenyl-4-(trifluoromethoxy)cyclohexane, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions or fluorination strategies. For example, Huang et al. demonstrated the use of palladium acetate to introduce trifluoromethoxy groups via C–H activation (e.g., bromobenzene derivatives reacting with trifluoromethoxy precursors under catalytic conditions) . Key parameters include:
- Catalyst selection : Pd(OAc)₂ or Cu-mediated systems for fluorinated substituents.
- Solvent and temperature : Acetonitrile or DMF at 34–42°C for optimal intermediate stability.
- Protecting groups : Use of tert-butyl or benzyl groups to prevent unwanted side reactions.
Table 1 : Example reaction conditions from analogous studies:
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bromobenzene derivative | Pd(OAc)₂ | Acetonitrile | 40 | 86–87 | |
| Cyclohexane substrate | CuI/ligand | DMF | 60 | 72 |
Q. How do substituents (ethenyl and trifluoromethoxy) influence the conformational stability of cyclohexane derivatives?
- Methodological Answer : Substituents induce steric and electronic effects. For example:
- Trifluoromethoxy (-OCF₃) : High electronegativity increases axial preference due to dipole minimization, as observed in fluorinated cyclohexanes .
- Ethenyl (-CH=CH₂) : Prefers equatorial orientation to avoid 1,3-diaxial interactions. Computational studies (DFT) and NMR coupling constants (³JHH) validate these trends .
Experimental validation : Use dynamic NMR or X-ray crystallography to analyze chair conformations. For instance, trans-1,3-di-t-butyl cyclohexane analogs adopt boat conformations under steric strain .
Advanced Research Questions
Q. How can kinetic modeling and uncertainty analysis be applied to predict combustion pathways of this compound?
- Methodological Answer : Adapt cyclohexane combustion frameworks (e.g., JetSurF 2.0) to account for substituent effects:
- Reaction pathways : Initiation via H-abstraction from the ethenyl group or OCF₃-mediated radical formation.
- Uncertainty quantification : Use Monte Carlo sampling to assess rate constants for critical reactions (e.g., cyclization to form aromatic intermediates) .
Table 2 : Key reactions and uncertainty factors (Fu/Fl) from cyclohexane analogs :
| Reaction Step | Rate Constant (s⁻¹) | Fu | Fl |
|---|---|---|---|
| Cyclohexane + O → cyclohexyl | 1.2×10¹² | 2.1 | 0.5 |
| Cyclohexyl → benzene + H₂ | 3.8×10⁸ | 1.7 | 0.6 |
Q. What experimental designs are optimal for identifying low-temperature oxidation (LTO) products of this compound?
- Methodological Answer : Use jet-stirred reactors (JSRs) coupled with synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PEPICO):
- Conditions : 560–620 K, ϕ = 0.5–1.0, residence time ~2 s to capture intermediates like cyclic ethers or ketones .
- Validation : Compare results with quantum calculations (e.g., CBS-QB3) to resolve isomer-specific pathways .
Critical parameters : - Pressure control (1–10 atm) to mimic industrial combustion environments.
- Isotopic labeling (e.g., D₂O) to trace hydrogen abstraction pathways .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
